Methyl linolelaidate

Vue d'ensemble

Description

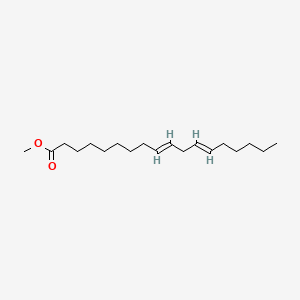

Methyl linolelaidate, also known as linolelaidic acid methyl ester, is an organic compound with the molecular formula C19H34O2. It is a methyl ester derivative of linolelaidic acid, which is a trans isomer of linoleic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl linolelaidate is typically synthesized through the esterification of linolelaidic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Linolelaidic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in its structure. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of methyl stearate.

Substitution: Formation of amides or esters with different alkyl groups.

Applications De Recherche Scientifique

Nutritional Studies

Methyl linolelaidate has been studied for its role in nutrition, particularly its effects on metabolic processes. Research indicates that it can influence the metabolic fate of fatty acids in liver perfusion studies, highlighting its potential as a dietary supplement for improving lipid metabolism .

Antioxidant Properties

Numerous studies have investigated the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, protecting cellular components from oxidative damage. For instance, a study demonstrated that this compound could mitigate oxidative stress in biological systems by scavenging reactive oxygen species .

Metabolomics

In metabolomics research, this compound has been identified as a significant metabolite linked to various health conditions. Its profiling can provide insights into metabolic pathways and disease mechanisms, particularly in cancer and inflammatory diseases . The compound's presence in biological samples can serve as a biomarker for metabolic disorders.

Material Science

This compound is also used in material science as a precursor for synthesizing biodegradable polymers and surfactants. Its unique chemical structure allows for modifications that enhance material properties such as flexibility and biodegradability .

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Nutritional Studies | Influences lipid metabolism; potential dietary supplement |

| Antioxidant Properties | Scavenges free radicals; protects against oxidative stress |

| Metabolomics | Serves as a biomarker for metabolic disorders |

| Material Science | Precursor for biodegradable polymers and surfactants |

Case Study 1: Antioxidant Activity

A study published in the European Journal of Medicinal Chemistry explored the antioxidant properties of this compound in combination with other compounds. The results indicated that it effectively scavenged various free radicals, suggesting its potential application in developing antioxidant-rich food products .

Case Study 2: Metabolic Profiling

In a study on cancer metabolomics, researchers analyzed metabolic profiles in patients with breast cancer. This compound was identified as a key metabolite correlated with disease progression, underscoring its relevance in clinical diagnostics and therapeutic monitoring .

Mécanisme D'action

The mechanism by which methyl linolelaidate exerts its effects is primarily through its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, affecting their fluidity and function. The compound can also undergo oxidation to form reactive oxygen species, which can have various biological effects, including oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Methyl linoleate: The cis isomer of methyl linolelaidate, which has different physical and chemical properties due to the cis configuration of its double bonds.

Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond, used as a standard in lipid analysis.

Methyl stearate: A saturated fatty acid methyl ester, used as a reference compound in various analytical techniques.

Uniqueness: this compound is unique due to its trans configuration, which imparts different physical properties compared to its cis counterpart, methyl linoleate. This trans configuration makes it a valuable compound for studying the effects of trans fatty acids in biological systems and their impact on health.

Activité Biologique

Methyl linolelaidate is a methyl ester of linoleic acid, classified as a fatty acid methyl ester (FAME). This compound has garnered attention in various fields, including pharmacology, biochemistry, and nutrition, due to its notable biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₁₈H₃₄O₂

- CAS Number : 2566-97-4

- Molecular Weight : 282.47 g/mol

- Structure : this compound features a long carbon chain with two double bonds at positions 9 and 12, characteristic of unsaturated fatty acids.

This compound exhibits several biological activities primarily through its interaction with cellular pathways:

- Antioxidant Activity :

- Antimicrobial Properties :

- Modulation of Lipid Metabolism :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Effects

A study investigating the antimicrobial properties of various fatty acid methyl esters found that this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than many conventional antibiotics, highlighting its potential as a natural antimicrobial agent .

Case Study: Skin Absorption and Metabolism

In a study involving BALB/C mice, topical application of this compound demonstrated its ability to penetrate the skin and modify endogenous lipid profiles. This study revealed that this compound significantly replaced linoleate in key epidermal lipids, suggesting its role in enhancing skin barrier functions and potentially improving skin health .

Safety and Toxicology

This compound has been classified as having low toxicity. Long-term exposure is not expected to produce chronic adverse health effects according to EC Directives based on animal studies. However, it is recommended that exposure be minimized as a precautionary measure .

Propriétés

Numéro CAS |

2462-85-3 |

|---|---|

Formule moléculaire |

C19H34O2 |

Poids moléculaire |

294.5 g/mol |

Nom IUPAC |

methyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3 |

Clé InChI |

WTTJVINHCBCLGX-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

Point d'ébullition |

373.00 to 374.00 °C. @ 760.00 mm Hg |

melting_point |

-35 °C |

Key on ui other cas no. |

2566-97-4 11068-03-4 112-63-0 2462-85-3 |

Description physique |

Liquid |

Numéros CAS associés |

19680-96-7 |

Synonymes |

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.